6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline
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Overview
Description
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a chemical compound with the molecular formula C14H18BNO3. This compound is known for its unique structure, which includes a cinnoline core substituted with a methoxy group and a boronic ester group. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and α,β-unsaturated carbonyl compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Borylation: The introduction of the boronic ester group is achieved through borylation reactions. This can be done using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate (KOAc).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The cinnoline core can be reduced to form dihydrocinnoline derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH), and heat.
Reduction: Sodium borohydride (NaBH4), methanol (CH3OH), and room temperature.
Substitution: Aryl halides, palladium catalyst (Pd(PPh3)4), and a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 6-hydroxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline.
Reduction: Formation of dihydrocinnoline derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cinnoline core can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but lacks the cinnoline core.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a cinnoline core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine-substituted pyridine ring.
Uniqueness
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to its combination of a cinnoline core with a methoxy group and a boronic ester group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H19BN2O3 |
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Molecular Weight |
286.14 g/mol |
IUPAC Name |
6-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-12-10(6-7-17-18-12)8-13(11)19-5/h6-9H,1-5H3 |
InChI Key |
PQCICCAHRVCURE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=N3)C=C2OC |
Origin of Product |
United States |
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